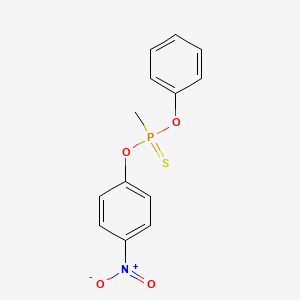
Colep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-,o-(4-nitrophenyl) o-phenyl ester is a liquid. (EPA, 1998)
Aplicaciones Científicas De Investigación
Key Findings
- Effectiveness : The COLEP study documented a significant reduction in the incidence of leprosy among contacts treated with single-dose rifampicin (SDR-PEP), with an effectiveness rate of approximately 57% after two years .
- Risk Factors : The study developed a coding system to assess physical and genetic distances between contacts and patients, enhancing understanding of transmission dynamics .
- Recommendations : The findings led to recommendations by the World Health Organization (WHO) for implementing SDR-PEP as a standard practice in leprosy control efforts .
Case Study 1: Chemoprophylaxis in Leprosy Control
- Objective : To determine the effectiveness of rifampicin in preventing leprosy among close contacts.
- Methodology : A cohort study design was employed alongside a reference group from the general population to measure prevalence and incidence.
- Outcomes : The results indicated that chemoprophylaxis significantly reduced new cases among high-risk populations.
Case Study 2: Genetic and Physical Distance Analysis
- Objective : To analyze how genetic and physical proximity affects transmission risk.
- Methodology : Contacts were coded based on their relationship to leprosy patients, allowing researchers to identify high-risk groups effectively.
- Outcomes : This approach facilitated targeted interventions in communities with high transmission rates.
Data Table: Summary of this compound Study Findings
| Parameter | Description |
|---|---|
| Study Location | Bangladesh |
| Number of Patients | 1,037 newly diagnosed |
| Number of Contacts | 21,867 |
| Follow-Up Duration | 4 years |
| Effectiveness Rate | 57% reduction in incidence |
| Recommended Intervention | Single-dose rifampicin (SDR-PEP) |
Propiedades
Número CAS |
2665-30-7 |
|---|---|
Fórmula molecular |
C13H12NO4PS |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
methyl-(4-nitrophenoxy)-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12NO4PS/c1-19(20,17-12-5-3-2-4-6-12)18-13-9-7-11(8-10-13)14(15)16/h2-10H,1H3 |
Clave InChI |
VCLYJTVFGQHHHD-UHFFFAOYSA-N |
SMILES |
CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
2665-30-7 |
Descripción física |
Phosphonothioic acid, methyl-,o-(4-nitrophenyl) o-phenyl ester is a liquid. (EPA, 1998) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















